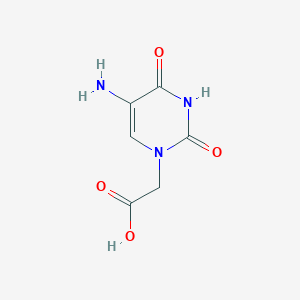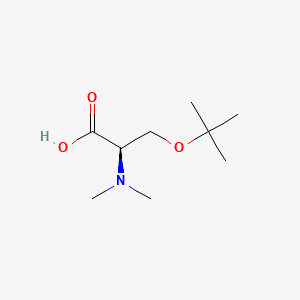
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, dimethylamine, and a suitable propanoic acid derivative.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: Acid or base catalysts to facilitate the reactions.
Temperature Control: Precise temperature control to optimize reaction rates and minimize side reactions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Proteins: Modulate protein-protein interactions, affecting cellular signaling pathways.
Affect Cellular Processes: Influence cellular processes such as metabolism, cell division, and apoptosis through its biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-3-(tert-butoxy)-2-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(2R)-3-(tert-butoxy)-2-(ethylamino)propanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
(2R)-3-(tert-butoxy)-2-(propylamino)propanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butoxy and dimethylamino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(2R)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(8(11)12)10(4)5/h7H,6H2,1-5H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
PKINVVXBSOCSOY-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC[C@H](C(=O)O)N(C)C |
SMILES canónico |
CC(C)(C)OCC(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


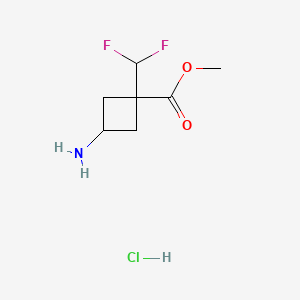
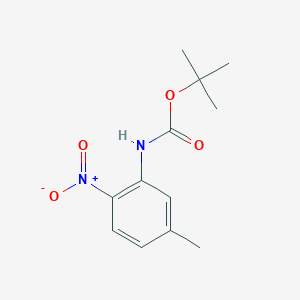
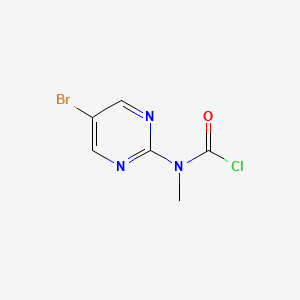
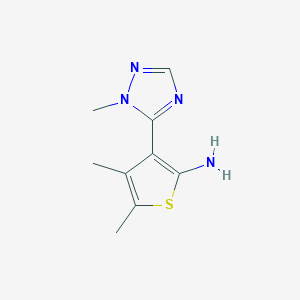
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)

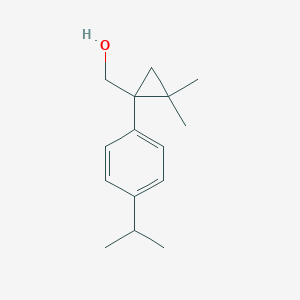
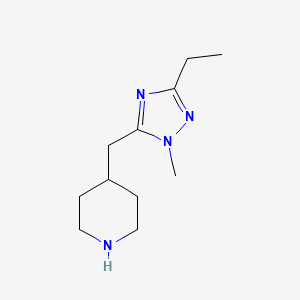
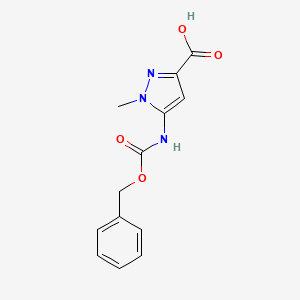
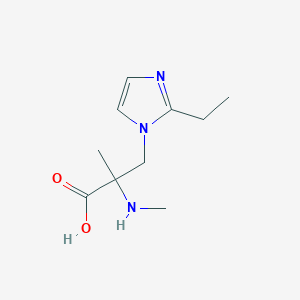
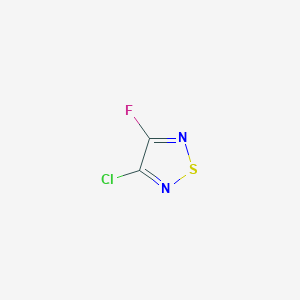
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
